molecular formula C7H11N3O2 B6613967 ethyl 1-azidocyclobutane-1-carboxylate CAS No. 250780-02-0

ethyl 1-azidocyclobutane-1-carboxylate

Cat. No.: B6613967
CAS No.: 250780-02-0
M. Wt: 169.18 g/mol
InChI Key: ZZTUMFHJJXYRBR-UHFFFAOYSA-N
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Description

Ethyl 1-azidocyclobutane-1-carboxylate is a chemical compound characterized by a cyclobutane ring substituted with an azido group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-azidocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors followed by the introduction of the azido group. One common method involves the reaction of cyclobutanone with ethyl diazoacetate in the presence of a catalyst to form the cyclobutane ring. The resulting intermediate is then treated with sodium azide to introduce the azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-azidocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions:

    Substitution: Sodium azide, organic solvents, and mild heating.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and low temperatures.

    Cycloaddition: Copper(I) catalysts, organic solvents, and room temperature.

Major Products:

    Substitution: Various substituted cyclobutane derivatives.

    Reduction: Ethyl 1-aminocyclobutane-1-carboxylate.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Ethyl 1-azidocyclobutane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-azidocyclobutane-1-carboxylate involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism, where the azido group reacts with an alkyne to form a triazole. This property makes it valuable in click chemistry applications, where it can be used to label biomolecules or synthesize complex structures .

Comparison with Similar Compounds

Ethyl 1-azidocyclobutane-1-carboxylate can be compared with other azido-containing compounds and cyclobutane derivatives:

    Similar Compounds:

Uniqueness: this compound is unique due to its azido group, which imparts distinct reactivity and allows for versatile chemical transformations. This makes it particularly valuable in click chemistry and bioorthogonal labeling applications .

Properties

IUPAC Name

ethyl 1-azidocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-12-6(11)7(9-10-8)4-3-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTUMFHJJXYRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium azide (3.14 g, 48.3 mmol) was partially dissolved in dry DMSO (50 mL), under nitrogen at ambient temperature. Ethyl 1-bromocyclobutanecarboxylate (3.91 mL, 24.2 mmol, Aldrich) was then added via syringe. After heating to 40° C. for 7 hours, the homogenous solution was allowed to cool to ambient temperature and stirring was continued overnight. The reaction mixture was then poured into water (700 mL), along with diethyl ether (200 mL). The ether layer was washed three times with half brine and then once with brine. The organic layer was dried over sodium sulfate, filtered and then evaporated under reduced pressure to provide ethyl 1-azidocyclobutanecarboxylate (4.00 g) as a clear oil.
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.91 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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